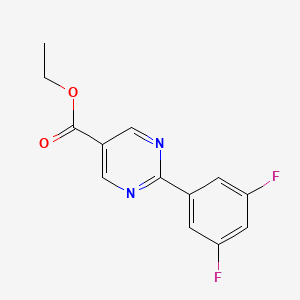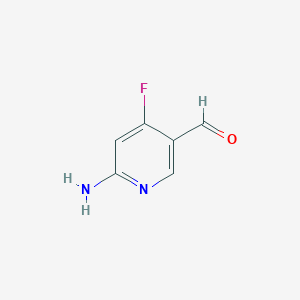
6-Amino-4-fluoronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-fluoronicotinaldehyde: is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a fluorine atom at the 4th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-fluoronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or fluorine positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions may involve the use of halogenating agents, acids, or bases to facilitate the substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: 6-Amino-4-fluoronicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules. It may also be used in the development of fluorescent probes for imaging and diagnostic applications .
Medicine: The compound’s derivatives are explored for their potential as anti-inflammatory, antibacterial, and antiviral agents. Research is ongoing to determine its efficacy and safety in various medical applications .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable component in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 6-Amino-4-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can participate in signaling pathways by modulating the activity of key proteins and other biomolecules .
Comparison with Similar Compounds
6-Fluoronicotinaldehyde: Similar structure but lacks the amino group.
4-Fluoronicotinaldehyde: Similar structure but lacks the amino group at the 6th position.
6-Aminonicotinamide: Contains an amino group but lacks the fluorine atom
Uniqueness: 6-Amino-4-fluoronicotinaldehyde is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
6-amino-4-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |
InChI Key |
HLVAIDFPVJSDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






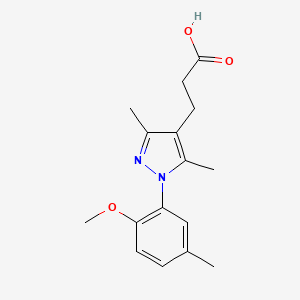
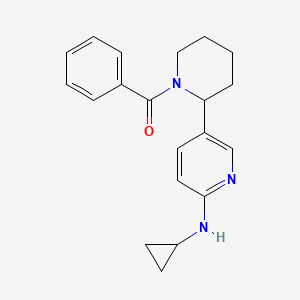

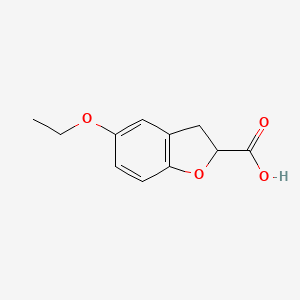


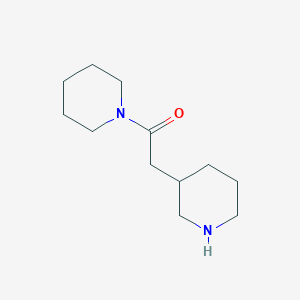
![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)

